3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-15-5-11-20(12-6-15)31(29,30)25-22(17-3-2-4-19(13-17)26(27)28)14-21(24-25)16-7-9-18(23)10-8-16/h2-13,22H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASCLSMCROMFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzaldehyde and 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone intermediates. These intermediates are then cyclized in the presence of a tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reduction of Nitro Group
The 3-nitrophenyl substituent undergoes selective reduction under catalytic hydrogenation conditions:
Reaction:
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | 25°C |
| Pressure | 1 atm H |
text|
| Yield | 78% |
The reaction preserves the pyrazole core and tosyl group while converting the nitro group to an amine. This product serves as an intermediate for further functionalization.
Deprotection of Tosyl Group
The tosyl (p-toluenesulfonyl) group is cleaved under basic conditions:
Reaction:
| Condition | Outcome |
|---|---|
| Reagent | 2M NaOH in H |
| O/THF | |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 65% |
This reaction generates a free NH-pyrazole derivative, enabling subsequent alkylation or acylation.
Aromatic Electrophilic Substitution
The 4-chlorophenyl ring participates in electrophilic substitution:
Nitration Reaction:
| Parameter | Value |
|---|---|
| Nitrating Agent | Fuming HNO |
text|
| Catalyst | H
SO
|
| Temperature | 0–5°C |
| Regioselectivity | Para to existing Cl |
| Yield | 52% |
The reaction confirms the directing effect of the chloro substituent.
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:
Reaction with Acetylene:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | CuI |
| Temperature | 110°C |
| Yield | 60% |
This forms a fused bicyclic structure, expanding applications in heterocyclic chemistry.
Reaction Optimization Factors
Key parameters affecting reaction efficiency:
| Factor | Impact on Yield |
|---|---|
| Solvent Polarity | Polar aprotic solvents (e.g., DMF) improve nitro reduction by 15% |
| Catalyst Loading | >5% Pd/C increases reduction rate but causes over-reduction |
| Temperature Control | Nitration below 10°C prevents side-product formation |
Analytical Characterization of Reaction Products
Techniques used to verify structures:
NMR Spectroscopy
-
H NMR : ABX coupling patterns (δ 3.10–5.50 ppm) confirm pyrazole ring protons . -
C NMR : Peaks at δ 148.6 ppm (C=N) and δ 160.14 ppm (C=O) validate functional groups .
UV-Vis Spectroscopy
This compound’s reactivity profile highlights its versatility in synthesizing pharmacologically active derivatives, with optimization of conditions being critical for high yields.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
The synthesis of 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate hydrazones with tosyl isocyanate or similar reagents. The resulting compounds often exhibit high yields and purity, making them suitable for further biological evaluation. For example, the synthesis process can yield derivatives that are structurally related to other biologically active pyrazoles, facilitating comparative studies on their efficacy and potency against various biological targets .
Antimicrobial Properties
Research has indicated that pyrazole derivatives possess significant antimicrobial activity. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains. For instance, studies have shown that modifications in the phenyl groups can enhance the antimicrobial properties of pyrazoles, with certain derivatives demonstrating potent inhibition against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. Such inhibition suggests potential applications in treating inflammatory diseases like arthritis .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. Research indicates that certain structural modifications can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with nitrophenyl substitutions have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells . The compound under discussion may share similar mechanisms of action and could be a candidate for further anticancer studies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. The presence of specific substituents, such as the chlorophenyl and nitrophenyl groups in this compound, can significantly influence its biological activity. Studies have demonstrated that electron-withdrawing groups enhance the interaction with target enzymes or receptors, thereby increasing potency .
Case Studies
Several case studies highlight the applications of pyrazole derivatives in drug development:
-
Case Study 1: Antimicrobial Agents
A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their unsubstituted counterparts. -
Case Study 2: Anti-inflammatory Agents
In a study focused on anti-inflammatory activity, several pyrazole derivatives were tested for COX inhibition. The findings revealed that certain derivatives effectively reduced inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Crystallographic and Geometric Analysis
The target compound’s puckered dihydropyrazole ring geometry can be compared to analogs using Cremer-Pople parameters (). For example:
- Compound 5d () exhibits bond lengths of 1.46–1.54 Å for C–C and 1.33–1.37 Å for C=N, consistent with delocalized π-electron systems .
- 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole () shows a dihedral angle of 12.3° between aromatic rings, indicating moderate conjugation .
The nitro group in the target compound likely increases ring planarity due to resonance effects, contrasting with methoxy or thiophenyl substituents that introduce steric hindrance .
Spectroscopic and Electronic Properties
NMR and IR Spectroscopy
- 1H NMR : The target’s nitro group deshields nearby protons, shifting aromatic signals to δ 7.5–8.5 ppm, similar to 4d (δ 7.6–8.3 ppm) . Tosyl protons typically appear as a singlet at δ 2.4 ppm (CH3) and δ 7.7 ppm (aromatic H) .
- IR Spectroscopy : The nitro group’s asymmetric stretching (1530–1350 cm⁻¹) and tosyl’s S=O stretches (1151–1307 cm⁻¹) align with 2i (1307 cm⁻¹ for SO2) .
Biological Activity
3-(4-Chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with suitable carbonyl compounds under acidic or basic conditions. This process allows for the introduction of various substituents on the pyrazole ring, enhancing its biological activity.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that compounds with similar structures can effectively scavenge free radicals, as evidenced by their EC50 values in DPPH assays. The presence of electron-donating groups enhances this activity, making this compound a candidate for further investigation in oxidative stress-related conditions .
Anticancer Properties
Pyrazole derivatives have shown promise in cancer research. The compound has been evaluated for its ability to inhibit various cancer cell lines, with results indicating potential cytotoxic effects. For example, structural analogs have been reported to exhibit IC50 values in the low micromolar range against breast and colon cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been assessed for antimicrobial efficacy against various pathogens. Preliminary studies indicate that it exhibits moderate to strong activity against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of electron-rich aromatic rings enhances its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to reduced proliferation.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 3-(4-chlorophenyl)-5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole?
- Methodology : Cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines in glacial acetic acid under reflux (6–8 hours). Reaction progress is monitored via TLC, and products are isolated via precipitation in ice-cold water followed by recrystallization (ethanol or DMF) .
- Key Data : Typical yields range from 61% to 80% depending on substituents and reaction conditions .
Q. How is the dihydropyrazole ring conformation analyzed experimentally?
- Methodology : X-ray crystallography (e.g., SHELX software ) resolves puckering parameters (amplitude , phase angle ) using Cremer-Pople coordinates . For dynamic analysis, NMR (NOESY/ROESY) detects chair-like or twist-boat conformers in solution .
- Data : Reported puckering amplitudes for similar pyrazolines range from 0.3–0.6 Å, with phase angles indicating pseudorotational flexibility .
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Confirms C=N stretching (1550–1600 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1340–1520 cm⁻¹) .
- NMR : -NMR identifies diastereotopic protons (δ 3.2–4.1 ppm for CH₂ in the dihydropyrazole ring) and substituent-specific aromatic signals (e.g., tosyl group at δ 2.4 ppm for CH₃) .
- UV-Vis : π→π* transitions in nitrophenyl groups (~350–400 nm) .
Advanced Research Questions
Q. How do electronic substituents (e.g., -NO₂, -Cl) influence reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) evaluate frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to predict electrophilic/nucleophilic sites .
- Key Insight : The nitro group at the 3-position enhances electrophilicity at C5, facilitating nucleophilic aromatic substitution (ΔE_{HOMO-LUMO} ≈ 4.2 eV) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Case Study : Discrepancies in antibacterial MIC values (e.g., 8–64 µg/mL against S. aureus) may arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). Normalize data using control compounds (e.g., ciprofloxacin) and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. How is the compound’s binding affinity to biological targets modeled computationally?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) against targets like carbonic anhydrase IX (PDB: 3IAI). The chlorophenyl group shows hydrophobic interactions with Val-121, while the nitro group forms hydrogen bonds with Thr-199 .
- Data : Docking scores (ΔG ≈ -9.2 kcal/mol) correlate with experimental IC₅₀ values (~12 µM) .
Q. What role does the tosyl group play in stabilizing the dihydropyrazole core?
- Analysis : Electron-withdrawing tosyl (-SO₂C₆H₄CH₃) reduces ring strain via resonance stabilization. Single-crystal XRD confirms planar geometry (torsion angle < 5°) between the sulfonyl group and pyrazole ring .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low enantiopurity?
- Root Cause : Racemization during cyclization due to acidic conditions.
- Solution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enforce stereocontrol .
Q. How are solvent effects optimized in recrystallization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
